Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
The uniqueness of this compound lies in its tetrahydropyrimidine ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as EDMT) is a compound that belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. This article delves into the biological activity of EDMT, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Formula and Structure
- Molecular Formula : C₁₆H₂₀N₂O₅
- Molecular Weight : 320.34 g/mol
- Melting Point : 218-219 °C
The compound features a tetrahydropyrimidine ring structure with substituents that contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.
Table 1: Physical Properties of EDMT
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₂O₅ |
Molecular Weight | 320.34 g/mol |
Melting Point | 218-219 °C |
Antimicrobial Activity
Recent studies have indicated that EDMT exhibits significant antimicrobial properties. For instance, it has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 256 µg/mL . This suggests that compounds with similar structural features may serve as potential candidates for developing new antibacterial agents.
Anticancer Activity
EDMT has also been investigated for its anticancer properties. In vitro studies demonstrated that EDMT exhibits cytotoxic effects against several cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The effectiveness was assessed using the MTT assay, which measures cell viability and proliferation .
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/Cytotoxicity |
---|---|---|
Antimicrobial | E. coli | 256 µg/mL |
S. aureus | 256 µg/mL | |
Anticancer | T47D (breast cancer) | Significant cytotoxicity observed |
HeLa (cervical cancer) | Significant cytotoxicity observed |
The biological activity of EDMT can be attributed to its ability to interact with various biological targets. The dihydropyrimidinone scaffold is known to engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, potentially disrupting their functions. Additionally, the methoxy groups may enhance binding affinity due to increased hydrophobic interactions.
Synthesis Methods
EDMT can be synthesized through the Biginelli reaction, a well-established method for producing dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The synthesis pathway yields high functionalization diversity, contributing to the compound's varied biological activities.
Case Study: Synthesis of EDMT
In a study conducted by Adole et al., the synthesis of EDMT was achieved with high yield through a modified Biginelli reaction using specific catalysts under controlled conditions. The structural characterization was performed using NMR and mass spectrometry techniques .
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-5-23-15(19)12-9(2)17-16(20)18-13(12)10-7-6-8-11(21-3)14(10)22-4/h6-8,13H,5H2,1-4H3,(H2,17,18,20) |
InChI Key |
CNNIZHGZVLYWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)C |
Origin of Product |
United States |
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